Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring and a pyrimidine moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the pyrimidine ring further enhances its potential biological activities, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 2-aminothiazole-4-acetate with pyrimidine-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole or pyrimidine rings.
Common Reagents and Conditions
Substitution: Various halogenating agents, nucleophiles, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The pyrimidine moiety can enhance binding affinity and specificity, leading to more potent biological effects . These interactions can result in the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: A precursor in the synthesis of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate.
Pyrimidine-2-carboxylic acid: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents, exhibiting various biological activities.
Uniqueness
This compound is unique due to the combination of the thiazole and pyrimidine rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-2-19-9(17)6-8-7-20-12(15-8)16-11(18)10-13-4-3-5-14-10/h3-5,7H,2,6H2,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSLUWOKFXVGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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